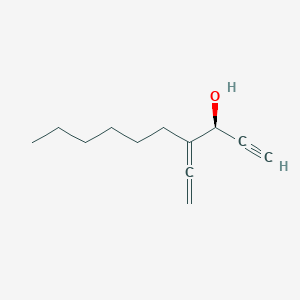
(3S)-4-Ethenylidenedec-1-YN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-4-Ethenylidenedec-1-YN-3-OL is an organic compound with a unique structure that includes both an alkyne and an alcohol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-Ethenylidenedec-1-YN-3-OL can be achieved through several methods. One common approach involves the use of alkyne metathesis, where a terminal alkyne is reacted with a suitable catalyst to form the desired product. Another method involves the use of a Grignard reagent, where an alkyl or aryl magnesium halide is reacted with an aldehyde or ketone to form the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for precise control of reaction parameters and efficient scaling up of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-4-Ethenylidenedec-1-YN-3-OL undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted products.
Aplicaciones Científicas De Investigación
(3S)-4-Ethenylidenedec-1-YN-3-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3S)-4-Ethenylidenedec-1-YN-3-OL involves its interaction with specific molecular targets and pathways. The compound’s alkyne and alcohol functional groups allow it to participate in various chemical reactions, which can modulate biological processes. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-4-Ethenylidenedec-1-YN-3-OL: Unique due to its specific stereochemistry and functional groups.
(3S)-4-Ethenylidenedec-1-YN-2-OL: Similar structure but with a different position of the hydroxyl group.
(3S)-4-Ethenylidenedec-1-YN-3-ONE: Similar structure but with a ketone group instead of an alcohol.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an alkyne and an alcohol functional group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
651020-65-4 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
InChI |
InChI=1S/C12H18O/c1-4-7-8-9-10-11(5-2)12(13)6-3/h3,12-13H,2,4,7-10H2,1H3/t12-/m0/s1 |
Clave InChI |
AFXPBEMTURREOC-LBPRGKRZSA-N |
SMILES isomérico |
CCCCCCC(=C=C)[C@H](C#C)O |
SMILES canónico |
CCCCCCC(=C=C)C(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


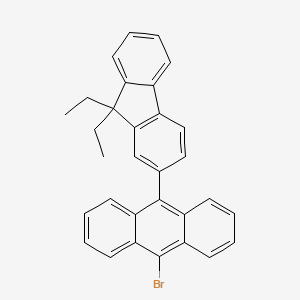
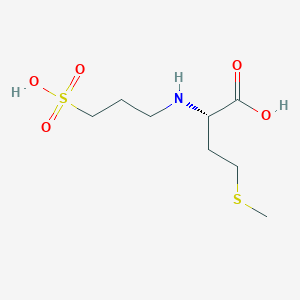
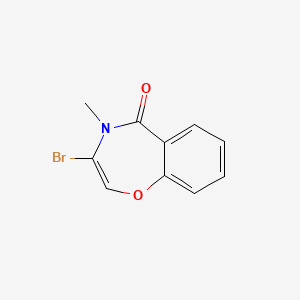
![[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol](/img/structure/B14214736.png)

![2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-](/img/structure/B14214747.png)
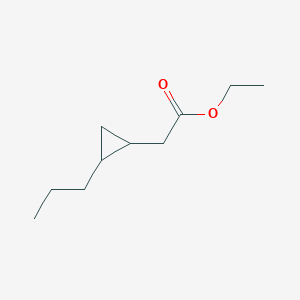
![[1-(2,3-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14214757.png)
![Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14214764.png)
![1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene](/img/structure/B14214771.png)
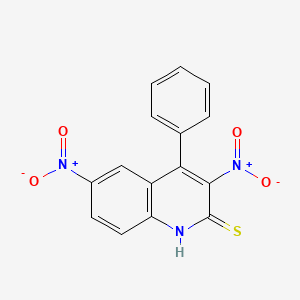
![Ethanone, 2-[(3,5-dimethoxyphenyl)amino]-1-(4-hydroxyphenyl)-](/img/structure/B14214781.png)

![1-[8-(Benzoyloxy)octyl]pyridin-1-ium iodide](/img/structure/B14214791.png)
